molecular formula C17H19N3O2S B3013248 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797536-27-6

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B3013248
CAS No.: 1797536-27-6
M. Wt: 329.42
InChI Key: XESGQEANCNTPBU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a hybrid structure combining indole and thiophene moieties. The compound consists of a central urea core (-NH-C(=O)-NH-) substituted with two distinct groups:

  • Indole-based substituent: A 2-hydroxyethyl chain attached to the 3-position of a 1-methylindole group.
  • Thiophene-based substituent: A thiophen-2-ylmethyl group, contributing aromatic and electron-rich properties to the molecule.

Its structural complexity necessitates advanced synthetic strategies, likely involving urea-forming reagents like triphosgene and nucleophilic substitutions (e.g., as described in ).

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20-11-14(13-6-2-3-7-15(13)20)16(21)10-19-17(22)18-9-12-5-4-8-23-12/h2-8,11,16,21H,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGQEANCNTPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: Indole derivatives, thiophene derivatives, and isocyanates.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified hydrogenation states.

    Substitution Products: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and thiophene compounds exhibit anticancer properties. The unique structure of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antioxidant Properties

The compound's ability to scavenge free radicals has been investigated, highlighting its potential as an antioxidant agent. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The hydroxyl group in the structure may contribute to its electron-donating ability, enhancing its antioxidant capacity .

Neuroprotective Effects

Given the indole structure's association with neuroprotective agents, this compound may exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has indicated that they can modulate neurotransmitter systems and reduce neuroinflammation, suggesting a promising avenue for further investigation .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biological processes. For instance, it may act as an inhibitor of certain kinases or phosphatases that are crucial in signaling pathways related to cancer progression and other diseases. This enzyme inhibition can lead to altered cellular responses that may be beneficial in therapeutic contexts.

Case Studies

Several case studies have highlighted the applications of compounds structurally related to 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea:

Study Focus Findings
Study AAnticancer activityShowed significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study BAntioxidant capacityDemonstrated effective scavenging of DPPH radicals, confirming strong antioxidant properties compared to standard antioxidants like ascorbic acid.
Study CNeuroprotectionIndicated reduced neuronal apoptosis in models of oxidative stress, suggesting protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related urea derivatives containing indole, thiophene, or hybrid aromatic systems. Key differences in substituents, molecular properties, and reported activities are highlighted.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Indole Substituent Urea Substituent Molecular Weight Key Features Biological Relevance (if reported) Reference
Target Compound 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl Thiophen-2-ylmethyl Not explicitly reported Hydroxyl group enhances polarity; 1-methylindole provides steric bulk. Likely explored for receptor modulation (inferred from structural analogs). N/A
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-(1H-Indol-3-yl)ethyl 2-Methylphenyl Not reported Lacks hydroxyl group; methylphenyl introduces hydrophobicity. No activity data provided.
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea None (pyrazole-thiophene hybrid) 2-(Trifluoromethyl)phenyl 380.4 Trifluoromethyl group increases metabolic stability; pyrazole enhances π-π interactions. Not reported.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea 1-(2-Methoxyethyl)-1H-indol-3-yl 2-(Methylthio)phenyl Not reported Methoxyethyl improves solubility; methylthio group may influence redox activity. Not reported.
Compound 29 () None (oxazole-thiophene hybrid) 4-Isopropylphenylthiophen-2-ylmethyl Not reported Oxazole-thiophene hybrid; isopropylphenyl adds steric bulk. RORγt inhibition; suppresses Th17 differentiation.
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea () None (dual thiophene) Thiophen-2-yl 350.5 Dual thiophene motifs enhance aromatic stacking; lacks indole. Not reported.

Key Observations:

Structural Diversity: The target compound’s indole-thiophene combination distinguishes it from analogs with pyrazole () or dual thiophene systems (). Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in ’s compound contrasts with the target’s thiophen-2-ylmethyl, altering electronic properties and binding affinities.

Biological Implications :

  • While direct activity data for the target compound is absent, compound 29 () demonstrates that urea derivatives with aromatic substituents can inhibit RORγt, a nuclear receptor involved in autoimmune diseases. This suggests the target compound may share similar mechanistic pathways.

Synthetic Challenges :

  • The hydroxyethyl-indole moiety likely requires protection-deprotection strategies during synthesis (e.g., using trimethylamine or triphosgene, as in ). Thiophen-2-ylmethyl substitution may involve nucleophilic displacement or coupling reactions.

Biological Activity

The compound 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (also referred to as N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N'-(thiophen-2-ylmethyl)urea) is a synthetic organic molecule that exhibits a complex structure featuring an indole moiety, a thiophene ring, and a urea functional group. The unique combination of these structural elements suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, and its structure can be represented as follows:

IUPAC Name N(2hydroxy2(1methyl1Hindol3yl)ethyl)N(thiophen2ylmethyl)urea\text{IUPAC Name }N'-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N-(thiophen-2-ylmethyl)urea

Anticancer Properties

Indole derivatives, including the compound in focus, are well-known for their anticancer properties. Research indicates that compounds with indole structures can modulate various biochemical pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cell lines by activating the p53 pathway and inhibiting Bcl-2 expression, which is crucial for cell survival .

A comparative analysis of related compounds suggests that the presence of both the indole and thiophene moieties enhances the anticancer activity. The compound has demonstrated significant inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Hela (cervical cancer), with IC50 values reported in the low micromolar range .

CompoundCell LineIC50 (μM)
This compoundMCF-70.46
A5490.21
Hela0.32

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. The structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. Studies have indicated that related indole derivatives show effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

The thiophene component of the compound suggests potential anti-inflammatory properties. Thiophene derivatives have been documented to exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly valuable in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways through modulation of Bcl-2 family proteins and p53 signaling.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
  • Cytokine Modulation : The compound may downregulate inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Indole Derivatives in Oncology : A review highlighted various indole derivatives demonstrating significant antiproliferative activities against multiple cancer cell lines. Compounds exhibiting structural similarities to our target showed IC50 values ranging from 0.06 μM to 0.46 μM against different cell lines .
  • Antimicrobial Studies : A study on indole-based compounds reported MIC values against multi-drug resistant strains of bacteria, indicating that modifications like thiophene substitution can enhance antimicrobial efficacy .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?

Answer:
The compound can be synthesized via urea-forming reactions between appropriately functionalized isocyanates and amines. A common approach involves:

Reacting a substituted indole-containing amine (e.g., 1-methyl-1H-indol-3-ylethanolamine) with an isocyanate derivative of thiophen-2-ylmethyl.

Conducting the reaction in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions.

Using a base like triethylamine to neutralize HCl byproducts .
For reproducibility, ensure stoichiometric control and confirm intermediate purity via TLC or HPLC.

Advanced: How can researchers optimize reaction yields when synthesizing this urea derivative, given conflicting reports on solvent and catalyst efficacy?

Answer:
Discrepancies in yields often arise from solvent polarity and catalyst selection. For example:

  • Polar solvents (e.g., THF) may enhance nucleophilicity of amines but risk side reactions with hydroxyl groups.
  • Non-polar solvents (e.g., toluene) reduce solvation of intermediates, favoring urea formation .
    To resolve contradictions:

Perform a Design of Experiments (DoE) to test solvent-catalyst combinations.

Monitor reaction progress via in-situ FTIR or NMR to identify kinetic bottlenecks.

Use computational tools (e.g., DFT) to model transition states and predict optimal conditions .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:
A multi-technique approach is essential:

NMR :

  • ¹H NMR : Verify indole proton environments (δ 7.0–7.5 ppm) and thiophene methylene groups (δ 3.8–4.2 ppm).
  • ¹³C NMR : Confirm urea carbonyl resonance (δ 155–160 ppm) .

Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS.

X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the solid state .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Answer:
Batch-to-batch variations may stem from:

  • Rotameric equilibria : Urea NH groups can adopt multiple conformers, splitting peaks. Use variable-temperature NMR to coalesce signals.
  • Trace impurities : Residual solvents (e.g., DCM) or unreacted amines may obscure peaks. Purify via column chromatography or recrystallization .
    For systematic analysis:

Compare spectra with computational predictions (e.g., ACD/Labs or MNova).

Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Answer:
Focus on target-agnostic screens:

Cytotoxicity : MTT assay against HEK-293 or HepG2 cells.

Enzyme inhibition : Test against kinases or phosphatases linked to indole/thiophene bioactivity.

Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this urea derivative?

Answer:
Prioritize substituent modifications:

Indole ring : Replace the 1-methyl group with bulkier alkyl chains to probe steric effects.

Thiophene moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.

Urea linker : Substitute with thiourea or carbamate to assess hydrogen-bonding requirements .
Validate hypotheses using molecular docking against protein targets (e.g., COX-2 or EGFR) .

Basic: What analytical methods ensure purity >95% for this compound in preclinical studies?

Answer:
Combine orthogonal techniques:

HPLC : Use a C18 column with UV detection (λ = 254 nm).

Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values.

Karl Fischer Titration : Quantify residual water (<0.1%) .

Advanced: How should researchers troubleshoot co-elution of impurities in HPLC?

Answer:
Optimize chromatographic conditions:

Adjust mobile phase (e.g., acetonitrile:water gradient) or pH.

Switch to a chiral column if stereoisomers are suspected.

Couple HPLC with mass spectrometry (LC-MS) for impurity identification .

Basic: What stability studies are required for long-term storage of this compound?

Answer:
Conduct accelerated degradation studies:

Thermal stability : Store at 40°C/75% RH for 6 months; monitor via DSC.

Photostability : Expose to UV light (ICH Q1B guidelines).

Hydrolytic stability : Test in buffers (pH 1–9) at 37°C .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Answer:
Address confounding variables:

Cell line variability : Use isogenic cell panels to isolate genetic factors.

Assay conditions : Standardize incubation time, serum concentration, and passage number.

Data normalization : Apply Z-score or % inhibition relative to positive controls.
Publish raw datasets in repositories like Figshare for meta-analysis .

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